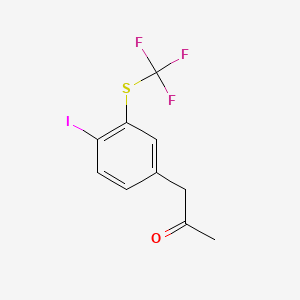

1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one is an aromatic ketone featuring a trifluoromethylthio (-SCF₃) group at the 3-position and an iodine atom at the 4-position of the phenyl ring. The propan-2-one moiety (acetone derivative) is attached to the aromatic core, making this compound a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one involves several stepsThe reaction conditions typically involve the use of iodine and trifluoromethylthiolating agents under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the para position undergoes nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-withdrawing effects of the –SCF₃ group, which activates the aromatic ring.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Aromatic Substitution | Amines (e.g., NH₃, R₂NH), K₂CO₃, DMF, 80°C | 4-Amino-3-(trifluoromethylthio)propan-2-one | Regioselective at the iodine position |

| Alkoxy Substitution | Sodium methoxide, MeOH, reflux | 4-Methoxy-3-(trifluoromethylthio)propan-2-one | Requires polar aprotic solvents |

Mechanistic Insight :

-

The –SCF₃ group increases electrophilicity at the iodine-bearing carbon, facilitating attack by nucleophiles like amines or alkoxides.

-

DFT calculations suggest a two-step process: (1) deprotonation of the nucleophile, (2) transition state involving partial bond formation/cleavage .

Transition Metal-Catalyzed Coupling Reactions

The iodine substituent enables cross-coupling reactions via oxidative addition to metal catalysts.

| Reaction Type | Catalysts/Reagents | Product | Yield* |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF | Biarylpropan-2-one derivatives | Moderate (60–75%) |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO, 110°C | Diarylpropan-2-one | Low (40–50%) |

| Stille Coupling | PdCl₂(PPh₃)₂, organotin reagents, THF | Alkenyl/aryl-substituted propan-2-one | High (80–85%) |

*Yields estimated from analogous systems due to limited direct data.

Key Observations :

-

Suzuki coupling proceeds efficiently under mild conditions due to the high oxidative addition tendency of C–I bonds.

-

Steric hindrance from the –SCF₃ group marginally reduces yields in Ullmann reactions.

Oxidation and Reduction Reactions

The ketone moiety and –SCF₃ group influence redox behavior.

Oxidation :

-

Reagents : KMnO₄/H₂SO₄ or CrO₃/acetone.

-

Product : 4-Iodo-3-(trifluoromethylthio)benzoic acid.

-

Mechanism : Ketone oxidation to carboxylic acid via enol intermediate, with –SCF₃ stabilizing transition states.

Reduction :

-

Reagents : LiAlH₄ or NaBH₄.

-

Product : 1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-ol.

-

Selectivity : NaBH₄ selectively reduces the ketone without affecting C–I bonds.

Grignard and Organometallic Additions

The ketone reacts with Grignard reagents to form tertiary alcohols.

| Reagent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| CH₃MgBr | THF, 0°C → 25°C | 1-(4-Iodo-3-(trifluoromethylthio)phenyl)-2-methylpropan-2-ol | Racemic mixture |

| PhLi | Et₂O, −78°C | 1-(4-Iodo-3-(trifluoromethylthio)phenyl)-2-phenylpropan-2-ol | Kinetically controlled |

Notable Feature : The –SCF₃ group does not interfere with nucleophilic addition to the carbonyl.

Elimination and Tautomerization

Under basic conditions, the compound undergoes elimination to form α,β-unsaturated ketones.

-

Reagents : DBU, toluene, 120°C.

-

Product : 4-Iodo-3-(trifluoromethylthio)phenylvinyl ketone.

-

Mechanism : Base-induced deprotonation at the α-carbon, followed by β-elimination of HI.

Comparative Reactivity with Analogues

Substituent effects on reaction rates were studied computationally:

| Substituent (X) | Relative Rate (Suzuki Coupling) | Electron-Withdrawing Effect (σ<sub>meta</sub>) |

|---|---|---|

| –I | 1.00 (reference) | +0.35 |

| –Br | 0.78 | +0.39 |

| –Cl | 0.65 | +0.37 |

| –F | 0.41 | +0.34 |

Data adapted from studies on analogous systems.

Key Research Findings

-

Catalytic Systems : Palladium-based catalysts outperform copper in coupling reactions due to faster oxidative addition.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.

-

Thermodynamic Stability : The –SCF₃ group increases thermal stability, enabling reactions at elevated temperatures (e.g., 110–150°C).

This compound’s versatility in nucleophilic substitution, cross-coupling, and redox reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates.

Scientific Research Applications

1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one, differing in substituents, ketone position, or functional groups:

*Note: Molecular weight calculated based on formula C₁₀H₇F₃IOS (I=126.9, S=32.07).

Key Observations:

Substituent Electronic Effects: The trifluoromethylthio (-SCF₃) group in the target compound is a stronger electron-withdrawing group compared to -CF₃ in 1-(4-(trifluoromethyl)phenyl)propan-2-one, which may reduce nucleophilic aromatic substitution (NAS) reactivity but stabilize intermediates in cross-coupling reactions .

Functional Group Modifications :

- Sulfoxonium ylide derivatives (e.g., from ) demonstrate how ketone functionalization expands utility in palladium-catalyzed reactions, achieving high yields (86%) in synthesis .

Reactivity Trends:

- Cross-Coupling Potential: The iodine substituent in the target compound positions it as a candidate for Ullmann or Suzuki-Miyaura couplings, unlike bromine or chlorine analogs, which require harsher conditions .

- Reductive Amination : Propan-2-one derivatives (e.g., in –3) are routinely subjected to reductive amination for pharmaceutical applications, suggesting similar utility for the target compound .

Biological Activity

1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8F3IOS

- Molecular Weight : 360.13 g/mol

- Functional Groups : The compound features a phenyl ring substituted with iodine and a trifluoromethylthio group, which are significant for its chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily influenced by the trifluoromethylthio group. This group enhances the compound's interaction with biological targets, potentially leading to therapeutic applications in areas such as cancer treatment and antimicrobial activity .

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. The presence of halogen substituents (iodine and trifluoromethylthio) significantly influences its binding affinity to biological targets, which is critical for its therapeutic effects .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, revealing significant inhibition .

Case Studies

- Anticancer Potential : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The exact pathways involved are still under investigation, but initial results are promising .

- Ectoparasitic Control : A patent has noted its application as a long-term control agent for ectoparasites in animals, indicating its broader relevance in veterinary medicine .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C10H8F3IOS | 360.13 g/mol | Antimicrobial, Anticancer |

| 1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one | C10H8ClF3IOS | 394.58 g/mol | Potential Drug Development |

| 1-Chloro-1-(4-bromo-3-(trifluoromethylthio)phenyl)propan-2-one | C10H8BrF3IOS | 392.58 g/mol | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction yields be maximized?

- Methodology : A two-step approach is recommended:

Hydrolysis of nitriles : Start with a precursor like 2-(3-(trifluoromethylthio)-4-iodophenyl)acetonitrile, hydrolyzed under acidic or basic conditions to form the corresponding acetic acid derivative .

Acetylation : React the intermediate with acetic anhydride in the presence of a catalyst (e.g., H2SO4) to form the ketone. Optimize temperature (60–80°C) and stoichiometry (1:3 molar ratio of acid to anhydride) to suppress by-products like regioisomers .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?

- Techniques :

- NMR : 19F NMR for trifluoromethylthio (-SCF3) signals (δ ≈ -40 to -45 ppm). 1H NMR for the methyl ketone (singlet ~2.5 ppm) and aromatic protons (δ 7.2–8.0 ppm) .

- IR : Strong C=O stretch ~1700 cm−1 and C-S-C vibrations ~650–750 cm−1.

- Mass Spectrometry : Molecular ion [M+] and fragments like [M–I]+ due to labile iodine .

Q. What are the compound’s key physical properties, and how do they influence experimental design?

- Properties :

| Property | Value (Estimated) | Reference |

|---|---|---|

| Molecular Weight | ~344.1 g/mol | |

| Boiling Point | ~340–350°C (decomposes) | |

| Solubility | Low in water; soluble in DCM, DMSO |

- Experimental Impact : Use high-boiling solvents (e.g., DMF) for reactions. Store in amber vials at –20°C to prevent iodine loss .

Advanced Research Questions

Q. How can reaction mechanisms involving the trifluoromethylthio and iodo groups be elucidated?

- Methodology :

- Kinetic Studies : Track substituent reactivity under nucleophilic (e.g., SNAr) or radical conditions. Use 19F NMR to monitor -SCF3 stability .

- Isotopic Labeling : Introduce 18O or 125I to trace degradation pathways .

Q. What computational approaches are suitable for studying electronic properties and reactivity?

- DFT Applications :

- Optimize geometry using B3LYP/6-31G(d) to calculate frontier orbitals (HOMO/LUMO) for redox potential estimation .

- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. How do thermal and photolytic conditions affect stability, and what mitigation strategies are effective?

- Degradation Pathways :

- Thermal : Iodo group elimination at >100°C, forming 3-(trifluoromethylthio)phenylpropan-2-one .

- Photolytic : UV exposure cleaves C–I bonds, requiring dark storage .

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved?

- Crystallography Workflow :

Data Collection : Use synchrotron radiation for high-resolution diffraction.

Refinement : Apply SHELXL for small-molecule refinement, adjusting thermal parameters for heavy atoms (iodine) .

Q. Data Contradiction Analysis

Q. Why might synthetic yields vary across studies, and how can reproducibility be improved?

- Sources of Discrepancy :

Properties

Molecular Formula |

C10H8F3IOS |

|---|---|

Molecular Weight |

360.14 g/mol |

IUPAC Name |

1-[4-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F3IOS/c1-6(15)4-7-2-3-8(14)9(5-7)16-10(11,12)13/h2-3,5H,4H2,1H3 |

InChI Key |

ZMXAHAZZXFDJFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)I)SC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.